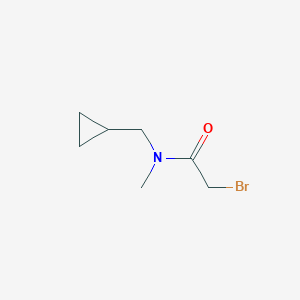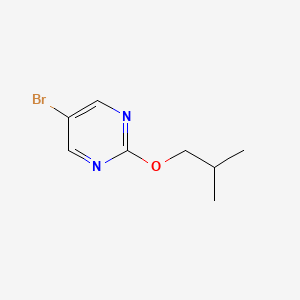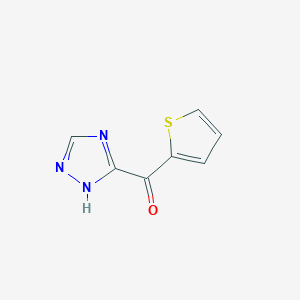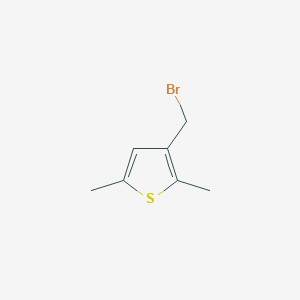
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride
Descripción general
Descripción
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Hydroxyalkanesulfonyl Chlorides from Chlorination of Hydroxyalkanesulfinate Salts : This study by King and Rathore (1987) in "Phosphorus Sulfur and Silicon and The Related Elements" explores the preparation of hydroxyalkanesulfonyl chlorides through chlorination. It discusses the chlorination of sodium 3-hydroxy-1-propanesulfinate and similar compounds, which are closely related to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, and their reactions in various conditions (King & Rathore, 1987).
Preparation and Reactions of 2-Hydroxyethanesulfonyl Chloride : This research by King and Hillhouse (1983) in "Canadian Journal of Chemistry" details the preparation of hydroxyethanesulfonyl chloride, a compound with similarities to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride. The study focuses on its reactions with water and alcohols, highlighting its potential for various chemical applications (King & Hillhouse, 1983).
Effective and Selective Bisphenol A Synthesis : In a study by Ide et al. (2012) in "ACS Applied Materials & Interfaces," the authors explore the synthesis of bisphenol A using layered silicate with sulfonic acid, where compounds like 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride might be relevant in the process (Ide et al., 2012).
Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives : Fadda et al. (2016) in "Phosphorus, Sulfur, and Silicon and the Related Elements" discuss the synthesis of sulfonate derivatives, including those related to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, and their antimicrobial properties (Fadda et al., 2016).
Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) in "Drug Metabolism and Disposition" describe the use of biocatalysis in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound. This study might have relevance in understanding the biological interactions and transformations of similar compounds like 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
3-(4-ethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-2-10-4-6-11(7-5-10)15-8-3-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMXJDLTNTZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)



![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)




